

Buparlisib PI3K pathway activation detection methods

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Compound Focus: Buparlisib

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PI3K Pathway Detection Methods & Applications

The table below summarizes the primary techniques used to detect PI3K pathway activation in **buparlisib** research, along with their clinical and preclinical applications.

Method	Detected Alterations/Activity	Application Context in Buparlisib Research
Targeted DNA Sequencing [1] [2]	Mutations (e.g., <i>PIK3CA</i> , <i>AKT1</i> , <i>PTEN</i>); Amplifications (e.g., <i>PIK3CA</i>) [1].	Patient selection and stratification in clinical trials for various solid tumors and metastatic TNBC [1] [2].
Immunohistochemistry (IHC) [1]	Loss of PTEN protein expression [1].	Identifying patients with PTEN loss in clinical trials [1].
Reverse Phase Protein Array (RPPA) [3] [2]	Phosphorylation/activation of pathway proteins (e.g., pAKT, pS6, pGSK3 β) [3] [2].	Correlative analysis in clinical trials to demonstrate target engagement and pharmacodynamic effects in leukemia and TNBC [3] [2].
Western Blot [4]	Phosphorylation/activation and total levels of pathway proteins	Preclinical studies (cell lines, xenografts) to confirm pathway

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	(e.g., pAKT, PORCN) [4].	inhibition and investigate resistance mechanisms [4].
Flow Cytometry [5]	Simultaneous detection of pAKT and pERK in single cells [5].	Preclinical research using specialized kits (e.g., Muse PI3K/MAPK Dual Pathway Activation Kit) for signaling analysis [5].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques as applied in **buparlisib** research.

Genetic Alteration Analysis for Patient Selection

This protocol is derived from the phase 2 study of **buparlisib** in patients with PI3K pathway-activated malignancies [1].

- **Objective:** To identify eligible patients with specific molecular alterations in the PI3K pathway for treatment with **buparlisib**.
- **Sample Requirements:** Formalin-fixed, paraffin-embedded (FFPE) tumor samples, either from archival tissue (primary or metastatic) or fresh biopsies [1] [2].
- **Methodology:**
 - **DNA Extraction:** Isolate DNA from FFPE tumor samples.
 - **Targeted Sequencing:** Analyze the tumor DNA using a targeted next-generation sequencing (NGS) panel.
 - **Example Panel:** MSK-IMPACT (Integrated Mutation Profiling of Actionable Cancer Targets) [2].
 - **Key Genes:** Sequence for mutations in *PIK3CA*, *PTEN*, *PIK3R1*, and *AKT1*, as well as copy number alterations like *PIK3CA* amplification [1] [2].
 - **IHC for PTEN Loss:** In parallel, perform IHC staining on tumor sections to assess for loss of PTEN protein expression, which is a common mechanism of pathway activation [1].
- **Data Interpretation:** Patients are considered for enrollment based on the presence of one or more qualifying genetic alterations identified through sequencing or IHC [1].

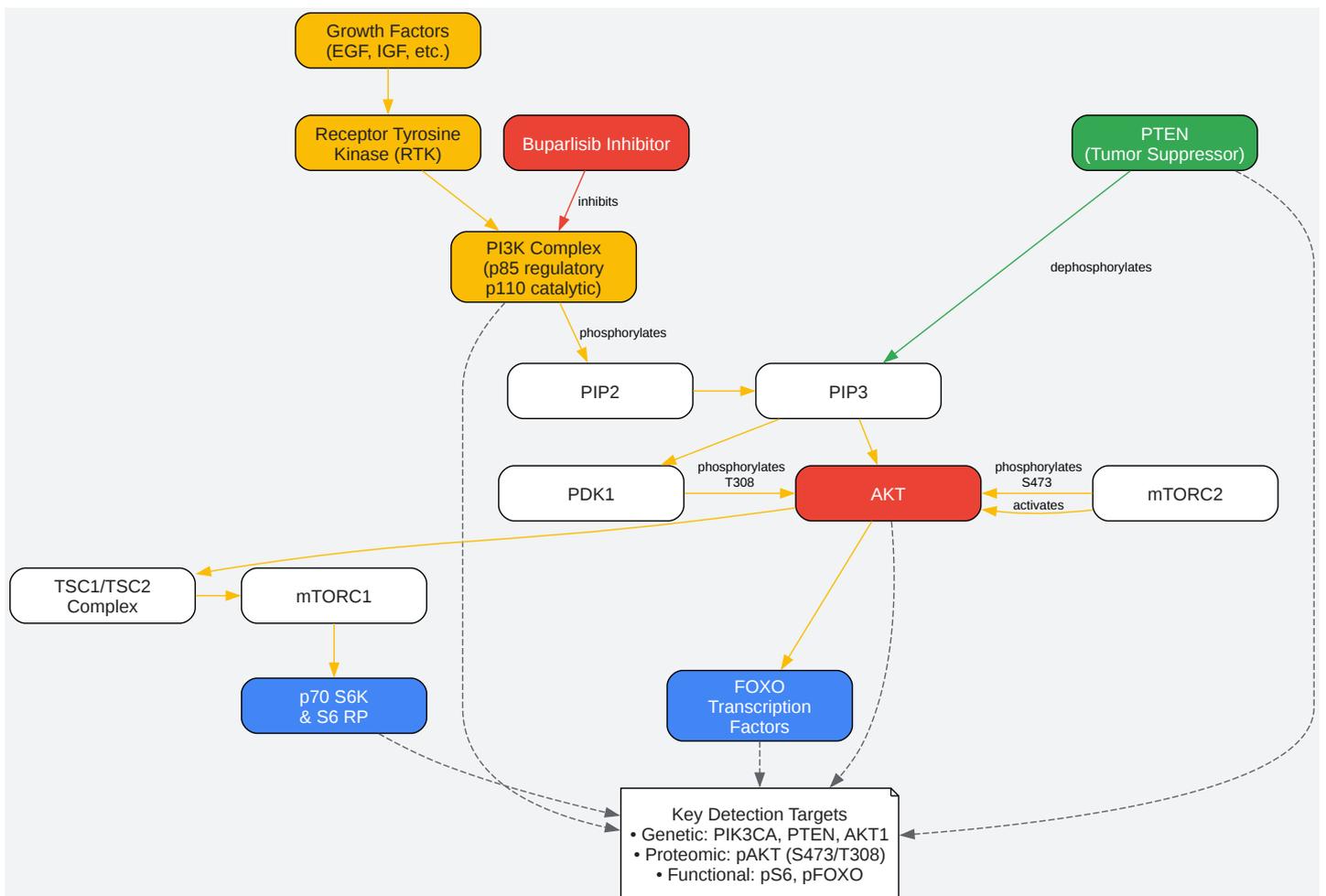
Pharmacodynamic Assessment by RPPA

This protocol is used to confirm that **buparlisib** successfully inhibits its target pathway in patients [3] [2].

- **Objective:** To evaluate the modulation of PI3K pathway signaling in patient tumor cells before and after **buparlisib** treatment.
- **Sample Requirements:** Paired tumor biopsies (baseline and on-treatment). Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can also be used in hematologic malignancies [3].
- **Methodology:**
 - **Sample Collection & Processing:**
 - Collect paired biopsies (e.g., baseline and at the end of cycle 1). For leukemia patients, collect peripheral blood or bone marrow samples pre-dose and 24 hours post-dose during the first cycle [3].
 - Lyse cells or tissue to extract total protein.
 - **RPPA Analysis:**
 - Print protein lysates in serial dilutions onto nitrocellulose slides.
 - Probe the arrays with a set of validated, phospho-specific antibodies targeting key nodes in the PI3K pathway.
 - **Key Antibody Targets:** Phospho-AKT (Ser473), phospho-AKT (Thr308), phospho-S6 Ribosomal Protein, phospho-p70 S6 Kinase, phospho-GSK3 β , phospho-FOXO3a, and total protein levels [3] [2].
 - **Signal Detection & Quantification:** Use fluorescent or chemiluminescent detection methods. Quantify signal intensity and normalize to total protein or housekeeping proteins.
- **Data Interpretation:** Successful target inhibition is confirmed by a significant decrease in phosphorylation levels of downstream effectors like pS6 and pAKT in on-treatment samples compared to baseline [3] [2]. A composite "PI3K score" can be calculated from multiple markers to summarize pathway activity [2].

Practical Workflow & Pathway Context

To effectively plan and interpret these experiments, it's crucial to understand how the detection methods relate to the pathway's structure and the drug's mechanism of action. The diagram below illustrates the PI3K/AKT/mTOR pathway, the site of **buparlisib** inhibition, and the key proteins measured in the protocols above.



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Key Considerations for Protocol Implementation

When implementing these protocols in the context of **buparlisib** development, several factors are critical for success:

- **Tumor Heterogeneity:** Be aware that genetic alterations and protein expression can differ between primary and metastatic tumor sites [1]. Using the most recent tumor sample available for analysis is recommended.
- **Dynamic Nature of Signaling:** Phosphoprotein levels are highly dynamic. Standardizing the timing of on-treatment biopsies is crucial for meaningful pharmacodynamic data comparison. The 24-hour post-dose time point has been used effectively in clinical studies [3].
- **Combination with Other Pathways:** Preclinical evidence suggests that PI3K inhibition with **buparlisib** can lead to the compensatory activation of other pathways, such as Wnt signaling in triple-negative breast cancer models [4]. Consider profiling multiple pathways to understand resistance mechanisms and plan rational combination therapies.
- **Assay Validation:** Ensure all antibodies (for IHC, RPPA, Western Blot) and sequencing panels are thoroughly validated for their specific application in the sample type being tested (e.g., FFPE tissue) [2] [6].

References to Foundational Research

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